Diisopropylzinc

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

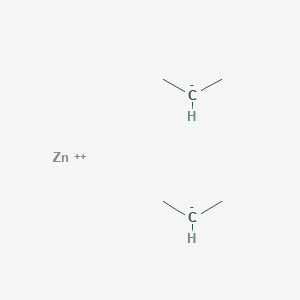

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

625-81-0 |

|---|---|

Molekularformel |

C6H14Zn |

Molekulargewicht |

151.6 g/mol |

IUPAC-Name |

zinc;propane |

InChI |

InChI=1S/2C3H7.Zn/c2*1-3-2;/h2*3H,1-2H3;/q2*-1;+2 |

InChI-Schlüssel |

FRLYMSHUDNORBC-UHFFFAOYSA-N |

SMILES |

C[CH-]C.C[CH-]C.[Zn+2] |

Kanonische SMILES |

C[CH-]C.C[CH-]C.[Zn+2] |

Piktogramme |

Flammable; Corrosive |

Synonyme |

bis(1-Methylethyl)-zinc; Bis(isopropyl)zinc |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Diisopropylzinc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of diisopropylzinc (i-Pr₂Zn). The information is intended for professionals in research and development who require detailed technical data for experimental design, safety protocols, and application evaluation.

General and Molecular Properties

This compound is an organozinc compound that serves as a key reagent in various organic syntheses, most notably in stereoselective additions to aldehydes. Its utility is intrinsically linked to its specific physical and chemical characteristics.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₄Zn | [1] |

| Molecular Weight | 151.57 g/mol | [1] |

| Appearance | Colorless to pale yellow or blue liquid | [2][3] |

| Structure (SMILES) | CC(C)[Zn]C(C)C | [1][4] |

| InChI Key | KDUNMLRPPVCIGP-UHFFFAOYSA-N | [1][4] |

Core Physical Properties

The physical properties of this compound are critical for its handling, storage, and use in reactions. The compound is typically supplied as a solution in a hydrocarbon solvent like toluene, which can affect some of these measured properties.

| Property | Value | Conditions | Source(s) |

| Density | 0.895 g/mL | at 25 °C | [4][5][6][7][8] |

| Boiling Point | 136 °C | at 760 Torr (Atmospheric Pressure) | [1][9] |

| 52 °C | at 60 Torr | [5][6][7][8] | |

| Melting Point | Not Applicable / Not Determined | - | |

| Flash Point | -5 °C (23 °F) | Closed Cup | [5][6][7][8] |

| Water Solubility | Reacts violently | - | [9] |

| Solubility | Soluble in hydrocarbon solvents (e.g., toluene), chloroform | - | [3][10] |

Reactivity and Stability

This compound is a highly reactive organometallic compound, demanding specific handling procedures.

-

Pyrophoricity : It is pyrophoric, meaning it can ignite spontaneously upon contact with air.[9]

-

Water Reactivity : It reacts violently with water and other protic solvents.[9]

-

Stability : The compound is sensitive to both air and moisture.[3]

Experimental Protocols and Methodologies

Due to its reactive nature, the determination of this compound's physical properties requires specialized techniques, primarily involving the exclusion of air and moisture.

4.1 General Handling Workflow

All manipulations of this compound must be performed using air-free techniques, such as in a glovebox or on a Schlenk line. The following diagram outlines a general decision workflow for handling this reagent.

References

- 1. One Soai reaction, two mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organometallic chemistry - Wikipedia [en.wikipedia.org]

- 6. Illinois chemistry researchers demystify the mysterious Soai Reaction | Department of Chemistry | Illinois [chemistry.illinois.edu]

- 7. One Soai reaction, two mechanisms? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. This compound [stenutz.eu]

- 10. 625-81-0 CAS MSDS (DIISOPROPYL ZINC 1.0M SOLUTION IN TOLU&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Synthesis of Diisopropylzinc: An In-depth Technical Guide for Academic Laboratories

For Researchers, Scientists, and Drug Development Professionals

Diisopropylzinc [(CH₃)₂CH]₂Zn is a highly useful organozinc reagent in organic synthesis, particularly known for its role in asymmetric catalysis and addition reactions. Its pyrophoric nature, however, necessitates careful handling and well-defined synthetic protocols. This guide provides detailed methodologies for the preparation of this compound in an academic laboratory setting, focusing on two primary routes: the metathesis reaction of a zinc salt with a Grignard reagent and the direct reaction of an isopropyl halide with activated zinc.

Safety Precautions: Handling Pyrophoric Reagents

This compound is pyrophoric, meaning it can ignite spontaneously upon contact with air and reacts violently with water. All manipulations must be carried out under an inert atmosphere (e.g., dry argon or nitrogen) using standard Schlenk line or glovebox techniques. Glassware must be rigorously dried in an oven and cooled under vacuum or an inert atmosphere before use. Solvents must be anhydrous. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory. It is highly recommended to work with a colleague present and to have a Class D fire extinguisher readily available.

Method 1: Synthesis via Grignard Reagent Metathesis

This is a common and reliable method for the laboratory-scale synthesis of this compound. It involves the reaction of a zinc halide, typically zinc chloride (ZnCl₂), with isopropylmagnesium chloride (i-PrMgCl).

Experimental Protocol

Materials:

-

Zinc chloride (ZnCl₂), anhydrous (13.7 g, 100 mmol)

-

Isopropylmagnesium chloride (i-PrMgCl), 2.0 M solution in tetrahydrofuran (THF) (100 mL, 200 mmol)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Anhydrous pentane or hexane for rinsing

Equipment:

-

Three-neck round-bottom flask (500 mL) equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a gas inlet, and a thermometer.

-

Schlenk line or glovebox for inert atmosphere operations.

-

Distillation apparatus suitable for vacuum distillation.

Procedure:

-

Drying of Zinc Chloride: In the three-neck flask, heat the zinc chloride to 120 °C under vacuum with stirring for 2 hours to ensure it is completely anhydrous.[1]

-

Reaction Setup: Allow the flask to cool to room temperature under an inert atmosphere. Add 100 mL of anhydrous THF to the dried zinc chloride.

-

Addition of Grignard Reagent: Cool the stirred suspension to 0-5 °C using an ice bath. Slowly add the 2.0 M solution of isopropylmagnesium chloride in THF (100 mL, 200 mmol) via the dropping funnel over a period of at least 1 hour, maintaining the internal temperature below 5 °C.[1]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 3 hours.[1]

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF.

-

Purification by Vacuum Distillation: The crude this compound is purified by vacuum distillation. The distillation setup should be assembled and flame-dried under vacuum before use. The product is distilled at a temperature of 55 °C under a pressure of 4 kPa.[1] The colorless liquid product should be collected in a pre-weighed Schlenk flask.

Quantitative Data

| Parameter | Value | Reference |

| Isolated Yield | 61-69% | [1] |

| Purity | High purity, low chlorine and metal content | [1] |

| Distillation Temperature | 15-80 °C | [1] |

| Distillation Pressure | 0.1-10 kPa | [1] |

Method 2: Direct Synthesis from Isopropyl Halide and Activated Zinc

This method involves the direct reaction of an isopropyl halide with activated zinc metal. While historically performed with isopropyl iodide, modern procedures often utilize more readily available alkyl bromides and activate the zinc in situ. This protocol is adapted from general procedures for the synthesis of alkylzinc halides, which can subsequently be used or disproportionate to the dialkylzinc species.

Experimental Protocol

Materials:

-

Zinc dust (<10 micron), activated (6.54 g, 100 mmol)

-

Isopropyl bromide (i-PrBr) (9.3 mL, 100 mmol)

-

1,2-Dibromoethane (small amount for activation)

-

Iodine (catalytic amount for activation)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium chloride (LiCl), anhydrous

Equipment:

-

Three-neck round-bottom flask (250 mL) equipped with a magnetic stir bar, a reflux condenser with a gas inlet, and a dropping funnel.

-

Schlenk line or glovebox.

-

Distillation apparatus for vacuum distillation.

Procedure:

-

Zinc Activation: To the flask under an inert atmosphere, add the zinc dust. Add a catalytic amount of iodine and a few drops of 1,2-dibromoethane to activate the zinc surface. Gentle heating may be required to initiate the activation, which is indicated by the disappearance of the iodine color and gas evolution.

-

Reaction Setup: Add anhydrous THF to the activated zinc. The presence of anhydrous lithium chloride (1 equivalent) can significantly improve the reaction rate and yield.

-

Addition of Isopropyl Bromide: Slowly add the isopropyl bromide via the dropping funnel to the stirred suspension of activated zinc in THF. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (around 50 °C) until the reaction is complete (this can be monitored by the consumption of zinc).

-

Work-up and Purification: The resulting solution contains a mixture of isopropylzinc bromide and this compound due to the Schlenk equilibrium. To isolate this compound, the solvent is removed under reduced pressure, and the residue is purified by vacuum distillation as described in Method 1.

Quantitative Data

Yields for the direct synthesis of this compound can be variable and are often lower than the Grignard metathesis method for the isolated dialkylzinc compound. However, the resulting alkylzinc halide solution is often used directly in subsequent reactions.

| Parameter | Value | Reference |

| Yield of Alkylzinc Halide | Generally high | [2][3] |

| Purity of Distilled Product | Dependent on purification | |

| Distillation Conditions | Similar to Method 1 |

Logical Workflow Diagrams

References

- 1. JPWO2007125847A1 - High purity diisopropyl zinc and process for producing the same - Google Patents [patents.google.com]

- 2. BJOC - Multicomponent synthesis of α-branched amines using organozinc reagents generated from alkyl bromides [beilstein-journals.org]

- 3. Multicomponent synthesis of α-branched amines using organozinc reagents generated from alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Pyrophoric Diisopropylzinc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety procedures for handling diisopropylzinc, a pyrophoric organozinc compound that presents significant, but manageable, risks in a laboratory setting. Adherence to these protocols is critical to ensure the safety of all personnel and the integrity of the research being conducted. This compound is a valuable reagent in organic synthesis, but its propensity to spontaneously ignite upon contact with air and react violently with water necessitates rigorous safety measures.[1]

Understanding the Hazards of this compound

This compound is a colorless liquid that is highly reactive. Its primary hazard is its pyrophoric nature, meaning it can ignite spontaneously in air.[1] It is also highly reactive with water and other protic solvents. This reactivity makes it a potent tool in chemical synthesis but also a significant laboratory hazard if not handled with the utmost care.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is the foundation of its safe handling. This data is crucial for designing experiments, selecting appropriate equipment, and responding effectively to incidents.

| Property | Value | Source |

| Chemical Formula | C₆H₁₄Zn | [1] |

| Molar Mass | 151.56 g/mol | [1] |

| Appearance | Colorless liquid | Sigma-Aldrich |

| Density | 0.895 g/mL at 25 °C | |

| Boiling Point | 52 °C at 60 Torr | LookChem |

| Flash Point | -5 °C (closed cup) | Sigma-Aldrich |

| Vapor Pressure | Data not readily available | |

| Solubility | Soluble in many aprotic organic solvents such as toluene and hexanes. Reacts violently with water and protic solvents. | General Knowledge |

| Stability | Stable when stored under an inert atmosphere. | General Knowledge |

Health and Safety Hazards

Beyond its pyrophoricity, this compound poses several other health and safety risks that must be considered.

| Hazard | Description |

| Pyrophoric | Ignites spontaneously upon contact with air.[1] |

| Water-Reactivity | Reacts violently with water, releasing flammable gases. |

| Skin and Eye Damage | Can cause severe skin burns and eye damage upon contact. |

| Respiratory Irritation | Vapors can cause respiratory irritation. |

| Organ Damage | May cause damage to organs through prolonged or repeated exposure. |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential when working with this compound.

Engineering Controls

-

Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood with the sash at the lowest possible working height. The fume hood provides critical ventilation to remove flammable and toxic vapors and offers a physical barrier in case of a fire or splash.

-

Glovebox: For procedures requiring an inert atmosphere, a glovebox is the preferred engineering control. This provides the highest level of protection by completely isolating the material from the laboratory environment.

-

Schlenk Line: A Schlenk line can be used to perform reactions and transfers under an inert atmosphere. Proper training in Schlenk line techniques is mandatory before use.

-

Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are non-negotiable safety requirements in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The following PPE is mandatory for all personnel handling this compound:

-

Eye Protection: Chemical splash goggles and a face shield are required to protect against splashes and potential explosions.

-

Gloves: A double-gloving strategy is recommended. Wear a pair of nitrile gloves as the inner layer for dexterity, and a pair of neoprene or other chemically resistant gloves as the outer layer.

-

Lab Coat: A flame-resistant lab coat is essential. Standard cotton lab coats are not sufficient as they can ignite.

-

Footwear: Fully enclosed, non-porous shoes are required.

-

Clothing: Wear long pants and long-sleeved clothing made of natural fibers like cotton. Synthetic clothing can melt and adhere to the skin in the event of a fire.

Storage and Handling Procedures

Proper storage and handling are critical to prevent accidental ignition of this compound.

Storage

-

Inert Atmosphere: this compound must be stored under an inert atmosphere, such as nitrogen or argon, to prevent contact with air.

-

Secondary Containment: The primary container should be stored within a secondary, non-reactive container to contain any potential leaks.

-

Temperature: Store in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.

-

Inventory Management: Only purchase and store the minimum quantity of this compound required for your research.

Handling and Transfers

All transfers of this compound must be performed using air-free techniques. The two primary methods for transferring this pyrophoric liquid are via syringe and cannula.

This protocol is suitable for transferring small volumes of this compound.

-

Preparation:

-

Ensure the fume hood is clear of any unnecessary items.

-

Gather all necessary equipment: a dry, clean syringe and needle, a septum-sealed bottle of this compound, the reaction vessel under an inert atmosphere, and a quenching bath (e.g., a beaker of isopropanol).

-

Purge the syringe with an inert gas (nitrogen or argon) at least three times to remove any residual air and moisture.

-

-

Transfer:

-

Puncture the septum of the this compound bottle with the needle and slowly draw the desired volume of the reagent into the syringe.

-

To prevent drips, draw a small amount of inert gas into the syringe after the liquid.

-

Carefully withdraw the needle from the bottle and immediately insert it into the septum of the reaction vessel.

-

Slowly dispense the this compound into the reaction vessel.

-

-

Quenching:

-

After the transfer, immediately quench the residual this compound in the syringe and needle by drawing up a small amount of a suitable quenching agent like isopropanol.

-

Expel the quenched solution into a separate waste container.

-

Repeat the quenching process at least twice.

-

This protocol is recommended for transferring larger volumes of this compound.

-

Preparation:

-

Set up the donor flask (containing this compound) and the receiving flask (reaction vessel) in the fume hood, both under a positive pressure of inert gas.

-

Use a double-ended needle (cannula) that has been oven-dried and cooled under an inert atmosphere.

-

-

Transfer:

-

Insert one end of the cannula through the septum of the donor flask, ensuring the tip is below the surface of the this compound solution.

-

Insert the other end of the cannula through the septum of the receiving flask.

-

To initiate the transfer, either slightly increase the inert gas pressure in the donor flask or slightly decrease the pressure in the receiving flask (by venting through a bubbler).

-

Monitor the transfer closely and once the desired volume has been transferred, raise the cannula in the donor flask above the liquid level to stop the flow.

-

-

Cleanup:

-

Remove the cannula from both flasks and immediately quench any residual this compound by flushing it with a suitable solvent (e.g., toluene) into a quenching bath.

-

Emergency Procedures

In the event of a spill or fire, a calm and rapid response is crucial. All laboratory personnel should be familiar with these procedures before handling this compound.

Spill Response

-

Small Spills (a few drops):

-

Immediately alert others in the laboratory.

-

If the spill does not ignite, cover it with a dry, non-reactive absorbent material such as powdered lime, dry sand, or a commercial spill absorbent for pyrophoric materials. Do NOT use water or a carbon dioxide fire extinguisher.

-

Once the material is absorbed, carefully collect it using non-sparking tools and place it in a sealed container for disposal as hazardous waste.

-

If the spill ignites, treat it as a small fire (see below).

-

-

Large Spills:

-

Evacuate the laboratory immediately and activate the fire alarm.

-

Call emergency services and inform them of the nature of the spill.

-

Do not attempt to fight a large fire involving pyrophoric materials unless you are trained and equipped to do so.

-

Fire Control

-

Small Fires:

-

If a small fire occurs (e.g., at the tip of a needle), it can often be extinguished by smothering it with a dry, non-reactive material like sand or powdered lime. A dry chemical (Class D) fire extinguisher can also be used.

-

NEVER use a water or carbon dioxide fire extinguisher , as these will react violently with this compound.

-

-

Personal Fire:

-

If a person's clothing catches fire, they should immediately use the safety shower. If a shower is not immediately available, they should stop, drop, and roll to extinguish the flames.

-

Quenching and Disposal of this compound Waste

All excess this compound and any materials contaminated with it must be quenched and disposed of as hazardous waste.

Quenching Protocol

This procedure should be performed in a fume hood, under an inert atmosphere, and with appropriate cooling.

-

Dilution: Dilute the this compound waste with an inert, high-boiling point solvent such as toluene or hexane to a concentration of approximately 5-10%. This helps to moderate the reaction.

-

Cooling: Cool the diluted solution in an ice bath.

-

Slow Addition of Quenching Agent: Slowly and cautiously add a less reactive alcohol, such as isopropanol or tert-butanol, to the cooled solution with stirring. The addition should be dropwise to control the rate of reaction and prevent a dangerous exotherm.

-

Sequential Quenching: After the initial vigorous reaction with the less reactive alcohol has subsided, a more reactive alcohol like ethanol or methanol can be slowly added, followed by the very slow and careful addition of water.

-

Neutralization and Disposal: Once the quenching is complete and the solution has been stirred for a period to ensure all the this compound has reacted, the solution can be neutralized with a weak acid (e.g., citric acid) and then disposed of as hazardous waste according to institutional guidelines.

Visual Workflows and Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key procedures for the safe handling of this compound.

Caption: Workflow for Syringe Transfer of this compound.

Caption: Decision Tree for this compound Spill Response.

Caption: Apparatus for Quenching this compound.

References

The Soai Reaction: A Deep Dive into the Mechanism of Chiral Amplification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Soai reaction, a landmark discovery in organic chemistry, stands as a captivating example of asymmetric autocatalysis with profound implications for understanding the origins of homochirality in nature and for the development of highly enantioselective synthetic methodologies. This technical guide provides a comprehensive overview of the core principles of the Soai reaction, delves into the proposed mechanistic pathways, presents key quantitative data, and offers detailed experimental protocols for its application.

Core Principles: Autocatalysis and Enantiomeric Amplification

First reported by Kenso Soai in 1995, the reaction involves the alkylation of pyrimidine-5-carbaldehyde derivatives with diisopropylzinc.[1] Its most remarkable feature is its ability to amplify a minute initial enantiomeric excess (e.e.) of the product, a chiral pyrimidyl alcohol, to a nearly enantiopure state in subsequent catalytic cycles.[1] This process of a product acting as a catalyst for its own formation is known as autocatalysis.[1] The Soai reaction is exceptionally sensitive to initial chiral triggers, with even minuscule chiral imbalances leading to significant enantiomeric enrichment.[1]

The reaction's capacity for dramatic chiral amplification has made it a focal point for studies on the spontaneous emergence of homochirality, a fundamental characteristic of biological molecules like amino acids and sugars.

Quantitative Data: The Power of Amplification

The hallmark of the Soai reaction is the exponential increase in the enantiomeric excess of the product over successive reactions. The following tables summarize key quantitative data from seminal studies, illustrating this powerful amplification.

| Substrate | Initial Catalyst | Initial e.e. (%) | Number of Cycles | Final e.e. (%) | Yield (%) | Reference |

| 2-Methyl-pyrimidine-5-carbaldehyde | (S)-Pyrimidyl alkanol | 2 | 1 | 10 | >95 | [1] |

| 2-Methyl-pyrimidine-5-carbaldehyde | (S)-Pyrimidyl alkanol | 10 | 1 | 33 | >95 | [1] |

| 2-Methyl-pyrimidine-5-carbaldehyde | (S)-Pyrimidyl alkanol | 33 | 1 | 88 | >95 | [1] |

Table 1: Early demonstration of enantiomeric excess amplification in the Soai reaction.

| Substrate | Initial Catalyst | Initial e.e. (%) | Number of Cycles | Final e.e. (%) | Yield (%) | Reference |

| 2-Alkynylpyrimidine-5-carbaldehyde | (S)-Pyrimidyl alkanol | 0.00005 | 3 | >99.5 | >99 | [2] |

| 2-Alkynylpyrimidine-5-carbaldehyde | (S)-Pyrimidyl alkanol | 0.1 | 1 | 57 | >99 | [2] |

| 2-Alkynylpyrimidine-5-carbaldehyde | (S)-Pyrimidyl alkanol | 57 | 1 | >99.5 | >99 | [2] |

Table 2: High-fidelity amplification with 2-alkynylpyrimidine substrates.

Mechanistic Insights: Competing Models

The precise mechanism of the Soai reaction has been a subject of intense investigation and debate, with two primary models dominating the discussion: the hemiacetal model and the square-macrocycle-square (SMS) tetramer model.

The Hemiacetal Model

This model proposes that the active catalytic species is a transient hemiacetal formed from the product alcohol and the starting aldehyde. This hemiacetal then coordinates both this compound and another molecule of the aldehyde, facilitating the enantioselective isopropyl transfer.

Figure 1: Proposed mechanism involving a hemiacetal intermediate.

The Square-Macrocycle-Square (SMS) Tetramer Model

An alternative and extensively studied model posits that the catalytically active species is a tetrameric aggregate of the product zinc alkoxide, referred to as a square-macrocycle-square (SMS) tetramer. In this model, the homochiral tetramer is highly active, while the heterochiral (meso) tetramer is catalytically dormant, leading to the observed non-linear amplification of enantiomeric excess.

Figure 2: Proposed mechanism involving an SMS tetramer aggregate.

Experimental Protocols

The following protocols provide a general framework for performing the Soai reaction. It is crucial to note that optimal conditions may vary depending on the specific substrate and the desired level of enantiomeric enrichment. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

General Procedure for the Soai Reaction

-

Preparation of Reagents:

-

The pyrimidine-5-carbaldehyde substrate is either purchased or synthesized according to literature procedures.

-

A solution of this compound (typically 1.0 M in toluene or hexanes) is used as received from commercial suppliers.

-

The chiral pyrimidyl alcohol (the autocatalyst) is either prepared in a preliminary reaction or used from a previous batch.

-

-

Reaction Setup:

-

A dried Schlenk flask or a similar reaction vessel equipped with a magnetic stir bar is charged with the pyrimidine-5-carbaldehyde (1.0 equiv.).

-

The solvent (typically anhydrous toluene) is added to dissolve the aldehyde.

-

If a chiral initiator is used, a solution of the pyrimidyl alcohol with a known enantiomeric excess is added at this stage (e.g., 0.01 to 1 mol%).

-

-

Reaction Execution:

-

The reaction mixture is cooled to the desired temperature (typically 0 °C or room temperature).

-

The this compound solution (typically 1.1 to 1.5 equiv.) is added dropwise to the stirred solution of the aldehyde.

-

The reaction is stirred at the specified temperature for a designated period (ranging from a few hours to several days), and the progress is monitored by thin-layer chromatography (TLC) or in-situ IR spectroscopy.[2]

-

-

Work-up and Purification:

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., 1 M HCl) at 0 °C.

-

The mixture is allowed to warm to room temperature and is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired pyrimidyl alcohol.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess of the purified product is determined by chiral High-Performance Liquid Chromatography (HPLC).[3]

-

Typical chiral stationary phases used include Chiralcel OD-H, OJ-H, or Chiralpak AD-H, with a mobile phase consisting of a mixture of hexanes and isopropanol.[3] The specific column and eluent composition should be optimized for the particular product.

-

Experimental Workflow Diagram

Figure 3: A generalized experimental workflow for the Soai reaction.

Conclusion and Future Outlook

The Soai reaction continues to be a fertile ground for research, offering profound insights into the principles of asymmetric catalysis and the origins of chirality. While significant progress has been made in elucidating its mechanism, the intricate interplay of aggregation states and transient intermediates remains an active area of investigation. For professionals in drug development and fine chemical synthesis, the Soai reaction presents a powerful, albeit specialized, tool for the creation of highly enantioenriched molecules. Future research will likely focus on expanding the substrate scope of this remarkable transformation and harnessing its principles to design new and even more efficient autocatalytic systems.

References

- 1. Soai reaction - Wikipedia [en.wikipedia.org]

- 2. Structural Contributions to Autocatalysis and Asymmetric Amplification in the Soai Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Symmetry Breaking and Autocatalytic Amplification in Soai Reaction Confined within UiO‐MOFs under Heterogenous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Diisopropylzinc: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Diisopropylzinc (CAS No. 625-81-0; Molecular Formula: C₆H₁₄Zn) is a highly reactive organozinc reagent that has garnered significant attention in the field of organic synthesis, particularly for its pivotal role in asymmetric catalysis. This guide provides an in-depth overview of its chemical properties, synthesis, safe handling procedures, and key applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

Core Properties and Specifications

This compound is a pyrophoric liquid, meaning it can ignite spontaneously in air. It is typically supplied as a solution in an inert solvent such as toluene.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 625-81-0 | [1][2][3] |

| Molecular Formula | C₆H₁₄Zn | [3][4][5] |

| Molecular Weight | 151.57 g/mol | [3][4] |

| Appearance | Colorless liquid | |

| Density | 0.895 g/mL at 25 °C | [5][6] |

| Boiling Point | 136 °C | [7] |

| Flash Point | -5 °C (closed cup) | [6] |

| Solubility | Soluble in organic solvents such as toluene | [1] |

| Stability | Highly reactive, pyrophoric, reacts violently with water | [1] |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of isopropyl iodide with a zinc-iron mixture in a flow-type system at the gas-solid boundary.[8] The reaction conditions, particularly the temperature, are critical as they can also lead to the dissociation of the product or the starting alkyl iodide.[8] An interesting aspect of this synthesis is the isomerization of the propyl radical within the complex, leading to the formation of this compound even when starting from propyl iodide.[8]

Applications in Asymmetric Synthesis: The Soai Reaction

The general scheme for the Soai reaction is as follows:

Caption: The autocatalytic cycle of the Soai reaction.

The mechanism of the Soai reaction is complex, involving the formation of various zinc alkoxide oligomers.[4][7] Kinetic studies and DFT calculations suggest that the reaction proceeds through a dimeric catalyst which acts as a template for the reaction of two molecules of this compound with two molecules of the aldehyde, thereby regenerating the catalyst.[4]

Experimental Protocols

General Handling and Safety Precautions

This compound is a pyrophoric and water-reactive substance and must be handled with extreme caution under an inert atmosphere (e.g., argon or nitrogen).[1][11]

Personal Protective Equipment (PPE):

-

Flame-resistant lab coat

-

Safety glasses or goggles

-

Chemical-resistant gloves (consult manufacturer's compatibility chart)

-

Closed-toe shoes

Handling Procedures:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Use dry, inert gas-flushed glassware and syringes.

-

Transfer the this compound solution using a syringe or cannula techniques.

-

Avoid contact with air, moisture, and incompatible materials.

-

In case of a spill, do not use water. Use a dry absorbent material like sand or a specialized spill kit for pyrophoric reagents.

-

Dispose of waste in accordance with institutional and national regulations for hazardous materials.

Representative Experimental Protocol: Asymmetric Addition of this compound to an Aldehyde

The following is a general procedure for the enantioselective addition of this compound to an aldehyde, a common application in organic synthesis.[12]

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

This compound (1.0 M solution in toluene)

-

Chiral catalyst (e.g., (1R,2S)-N,N-dibutylnorephedrine)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (oven-dried and cooled under inert gas)

-

Syringes and needles

Procedure:

-

Under an argon atmosphere, a solution of the chiral catalyst (e.g., 0.05 mmol) in anhydrous toluene (5 mL) is prepared in a flame-dried flask.

-

The solution is cooled to 0 °C, and this compound (1.0 M in toluene, 2.5 mmol) is added dropwise. The mixture is stirred at this temperature for 30 minutes.

-

A solution of the aldehyde (1.0 mmol) in anhydrous toluene (2 mL) is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the chiral secondary alcohol.

-

The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).

Logical Workflow for Asymmetric Synthesis using this compound

The following diagram illustrates the general workflow for conducting an asymmetric synthesis reaction involving this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Demystifying the asymmetry-amplifying, autocatalytic behavior of the Soai reaction through structural, mechanistic, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound|lookchem [lookchem.com]

- 6. ジイソプロピル亜鉛 溶液 1.0 M in toluene | Sigma-Aldrich [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. Direct synthesis of dipropyl- and this compound (Journal Article) | OSTI.GOV [osti.gov]

- 9. pnas.org [pnas.org]

- 10. Structural Contributions to Autocatalysis and Asymmetric Amplification in the Soai Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to Asymmetric Catalysis with Organozinc Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric catalysis has become an indispensable tool in modern organic synthesis, particularly within the pharmaceutical industry, where the stereochemistry of a molecule dictates its biological activity.[1] Organozinc compounds, first discovered by Edward Frankland in 1848, have emerged as highly valuable reagents in this field.[2] While less reactive than their organolithium or Grignard counterparts, this moderate reactivity allows for excellent functional group tolerance and chemoselectivity, making them ideal for the synthesis of complex, polyfunctional molecules.[3][4]

This guide provides an in-depth overview of the fundamental principles of asymmetric catalysis using organozinc reagents, focusing on the enantioselective addition to carbonyl compounds. It covers key reaction methodologies, detailed experimental protocols, catalytic cycles, and applications in drug development, offering a comprehensive resource for professionals in the field. The chiral alcohols produced through these methods are ubiquitous structures in natural products and drug compounds.[5]

Core Principles of Enantioselective Organozinc Additions

The cornerstone of asymmetric catalysis with organozinc compounds is the enantioselective addition of a diorganozinc reagent (R₂Zn) to a prochiral aldehyde or ketone. This reaction forms a new carbon-carbon bond and a stereocenter, yielding a chiral secondary or tertiary alcohol.[6][7] The low propensity of diorganozinc reagents to add to carbonyls without a catalyst makes this transformation highly controllable.[8]

The success of this reaction hinges on the use of a chiral ligand, which coordinates to the zinc atom to form a chiral catalyst complex. This complex then orchestrates the facial selectivity of the carbonyl group, directing the nucleophilic attack of the alkyl group from the organozinc reagent to one face of the carbonyl, thus leading to the preferential formation of one enantiomer of the alcohol product. A wide variety of chiral ligands have been developed, with β-amino alcohols being one of the most effective and extensively studied classes.[5]

Key Methodologies and Ligand Classes

The enantioselective addition of diethylzinc to aldehydes serves as a benchmark reaction for evaluating the efficacy of new chiral ligands.[5] Several classes of ligands have demonstrated high efficiency in this and related transformations.

Amino Alcohol-Based Ligands

Chiral β-amino alcohols are among the most successful ligands for the asymmetric addition of diorganozinc reagents to aldehydes.[5] Ligands such as (-)-3-exo-(dimethylamino)isoborneol (DAIB), developed by Noyori and colleagues, were pioneering in achieving high enantioselectivity.[9] The catalytic activity of these ligands can be fine-tuned by modifying their steric and electronic properties.[1]

Table 1: Performance of Amino Alcohol Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde

| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (-)-DAIB | 2 | 25-40 | Toluene | 92 | 95 (S) | [5] |

| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | 10 | 0 | Toluene | 95 | 99 (R) | [10] |

| (1R,2S)-N-Pyrrolidinylnorephedrine | 18 | N/A | Toluene/Hexane | 79 | 99.6 (S) | [11] |

| Sharpless-derived Amino Alcohol 13a | 10 | 0 | Toluene | >99 | 95 (S) | [1][12] |

TADDOL-Based Ligands

TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), derived from tartaric acid, are a class of C₂-symmetric diol ligands.[9] When complexed with titanium(IV) isopropoxide, they form highly effective catalysts for the addition of diethylzinc to aldehydes, often requiring low catalyst loadings and achieving excellent enantioselectivities.[2][9]

Table 2: Performance of TADDOL-Based Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde

| Ligand | Additive | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| TADDOL | Ti(OiPr)₄ | 20 | -30 | Toluene | 97 | >99.5 (R) | [2][9] |

| TADDOL-derived Phosphonite | N/A | 1-5 | 20 | Toluene | up to 99 | up to 98 (S) | [2] |

Carbohydrate-Based Ligands

Carbohydrates represent an inexpensive and readily available source of chirality. Their structural diversity allows for the synthesis of a wide range of chiral ligands.[3][13] Ligands derived from sugars like D-fructose have shown excellent catalytic activity, particularly when used in conjunction with titanium(IV) isopropoxide, achieving high conversion rates and enantioselectivities.[3][14]

Table 3: Performance of Carbohydrate-Based Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde

| Ligand Backbone | Additive | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| D-Fructose (β-amino alcohol) | Ti(OiPr)₄ | 20 | 0 | Hexane | 100 | 96 (S) | [3][14] |

| D-Fructose (diol) | Ti(OiPr)₄ | 20 | 0 | Hexane | 99 | 91 (S) | [14] |

| Methyl D-glucopyranoside (diol) | Ti(OiPr)₄ | 20 | 0 | Hexane | 99 | 85 (S) | [14] |

Experimental Protocols

General Procedure for the Enantioselective Addition of Diethylzinc to an Aldehyde using a Chiral Amino Alcohol Ligand

This protocol is a representative example based on procedures described in the literature.[14][15]

-

Preparation: A Schlenk flask equipped with a magnetic stirrer is dried under vacuum and filled with an inert atmosphere (e.g., argon).

-

Catalyst Formation: The chiral amino alcohol ligand (e.g., 0.05 mmol, 20 mol%) is dissolved in an anhydrous solvent (e.g., 0.25 mL of hexane or toluene).

-

Additive (if applicable): If a Lewis acid promoter is used, titanium(IV) isopropoxide (e.g., 1.4 equivalents relative to the aldehyde) is added, and the mixture is stirred at room temperature for 30 minutes.[14]

-

Reaction Initiation: The solution is cooled to the desired temperature (e.g., 0 °C). The aldehyde (e.g., 0.25 mmol) is added, followed by the dropwise addition of a solution of diethylzinc in hexanes (e.g., 1.0 M solution, 2.0 equivalents).

-

Reaction Monitoring: The reaction mixture is stirred at the specified temperature for the required time (typically ranging from a few hours to 24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl or a dilute HCl solution.

-

Extraction: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The yield is determined, and the enantiomeric excess is measured by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Catalytic Cycles and Mechanisms

Noyori's Catalytic Cycle for Amino Alcohol-Catalyzed Alkylzinc Addition

The mechanism proposed by Noyori for the addition of dialkylzincs to aldehydes catalyzed by β-amino alcohols involves the formation of a dimeric zinc complex. The reaction is initiated by the reaction of the chiral amino alcohol with diethylzinc to form a zinc alkoxide. This species then coordinates with another molecule of diethylzinc and the aldehyde substrate, forming a six-membered, chair-like transition state. The alkyl group is then transferred intramolecularly to the aldehyde. A key feature of this model is the "ligand acceleration" phenomenon, where the chiral ligand not only induces asymmetry but also significantly increases the reaction rate.

Caption: Noyori's proposed catalytic cycle for the enantioselective addition of dialkylzincs to aldehydes.

The Soai Reaction: Asymmetric Autocatalysis

The Soai reaction is a remarkable example of asymmetric autocatalysis, where the chiral product of the reaction acts as the catalyst for its own formation.[7] This reaction involves the addition of diisopropylzinc to a pyrimidine-5-carbaldehyde.[7] A very small initial enantiomeric excess of the product alcohol can be amplified to near enantiopurity over subsequent reactions. This phenomenon of chiral amplification has profound implications for understanding the origin of homochirality in nature.[7]

The mechanism is complex and involves the formation of dimeric and tetrameric aggregates of the zinc alkoxide product. The homochiral aggregates are catalytically active, while the heterochiral (meso) aggregates are less stable or less active, effectively removing catalyst of the opposite chirality from the reaction and leading to a positive non-linear effect. Recent studies suggest a 'pyridine assisted cube-escape' model, where a homochiral tetrameric cluster acts as the active catalyst.[11]

Caption: Simplified logical flow of the Soai reaction, highlighting autocatalysis and mutual inhibition.

Applications in Drug Development

The ability to synthesize enantiomerically pure chiral alcohols makes asymmetric organozinc catalysis a powerful tool for the pharmaceutical industry.[1] These chiral alcohols are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[10] The high functional group tolerance of organozinc reagents is particularly advantageous when dealing with complex, multifunctional drug molecules.[11]

Case Study: Synthesis of Efavirenz

A prominent example of the application of asymmetric organozinc chemistry in drug manufacturing is in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[1] A key step in the synthesis involves the enantioselective addition of a zinc acetylide to a prochiral trifluoromethyl ketone.[11]

In an improved synthesis developed by Merck, a chiral zinc alkoxide, formed from diethylzinc, a chiral ephedrine derivative, and an achiral alcohol, mediates the addition of chloromagnesium cyclopropylacetylide to the unprotected ketone.[11] This process affords the key tertiary alcohol intermediate in high yield (95.3%) and excellent enantioselectivity (99.2% ee).[11] Further developments have even demonstrated that this reaction can proceed with asymmetric autocatalysis, where the chiral alcohol product catalyzes its own formation, allowing for reduced loadings of the initial chiral ligand.[3][11]

Caption: Logical workflow for the asymmetric synthesis of the Efavirenz key intermediate.

Conclusion

Asymmetric catalysis with organozinc compounds, particularly the enantioselective addition to carbonyls, is a mature and powerful methodology in modern organic synthesis. The development of diverse and highly efficient chiral ligands has enabled the synthesis of a vast array of chiral alcohols with excellent stereocontrol. The unique phenomenon of the Soai reaction continues to provide deep insights into the principles of autocatalysis and chiral amplification. For researchers and professionals in drug development, the functional group tolerance and reliability of these reactions make them a strategic choice for the construction of complex chiral molecules, as exemplified by the industrial synthesis of Efavirenz. Future research will likely focus on the development of even more efficient and sustainable catalytic systems, including the use of immobilized catalysts for easier separation and recycling.[6]

References

- 1. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103360348A - Carfilzomib intermediate and preparation method thereof, and preparation method of Carfilzomib - Google Patents [patents.google.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. medkoo.com [medkoo.com]

- 5. Practical synthesis of Taxol side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 7. ORGANOZINC REAGENT | PPTX [slideshare.net]

- 8. WO2016069479A1 - Methods of making carfilzomib and intermediates thereof - Google Patents [patents.google.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Biological significance and development of practical synthesis of biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 13. US10364269B2 - Processes for the preparation of carfilzomib or pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 14. Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

Diisopropylzinc: A Technical Guide to Stability and Decomposition Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropylzinc [(CH₃)₂CH]₂Zn is a highly reactive organozinc compound utilized in various organic synthesis applications, most notably in stereoselective additions to aldehydes. Its utility is intrinsically linked to its stability profile and decomposition behavior. This technical guide provides a comprehensive overview of the stability of this compound, detailing its known properties, and explores its decomposition pathways. Due to the limited availability of specific quantitative data for this compound, this guide leverages analogous data from the closely related and well-studied diethylzinc to infer potential decomposition mechanisms and products. This document also outlines general experimental protocols for the safe handling and analysis of such pyrophoric materials.

Introduction

This compound is a valuable reagent in organic chemistry, prized for its role in asymmetric synthesis. However, its pyrophoric nature, igniting spontaneously in air and reacting violently with water, necessitates stringent handling procedures and a thorough understanding of its stability.[1] This guide aims to consolidate the available information on the stability of this compound and to provide a framework for understanding its decomposition based on established principles of organometallic chemistry and data from analogous compounds.

Physicochemical Properties and Stability

This compound is typically supplied as a solution in a stable solvent, such as toluene, to mitigate its pyrophoric nature.[2][3] It is crucial to store the solution at low temperatures (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₁₄Zn | [1] |

| Molar Mass | 151.57 g/mol | [3] |

| Appearance | Colorless liquid or solution | [1] |

| Density (of 1.0 M solution in toluene) | 0.895 g/mL at 25°C | [3] |

| Storage Temperature | 2-8°C | [2][3] |

Decomposition Pathways

Detailed experimental studies on the decomposition pathways of this compound are not extensively available in the public domain. However, the decomposition mechanisms of a close analogue, diethylzinc, have been investigated and can serve as a predictive model for this compound. The primary decomposition pathways for dialkylzinc compounds are believed to be homolytic cleavage and β-hydride elimination.

Homolytic Cleavage

This pathway involves the breaking of the zinc-carbon bond to form radical species. For this compound, this would proceed as follows:

(CH₃)₂CH-Zn-CH(CH₃)₂ → (CH₃)₂CH• + •Zn-CH(CH₃)₂

The resulting isopropyl radical and isopropylzinc radical are highly reactive and can participate in a variety of subsequent reactions, including hydrogen abstraction and dimerization, leading to the formation of propane, propene, and other hydrocarbon products.

β-Hydride Elimination

This pathway involves the transfer of a hydrogen atom from the β-carbon of one of the isopropyl groups to the zinc atom, resulting in the formation of propene and an isopropylzinc hydride species.

(CH₃)₂CH-Zn-CH(CH₃)₂ → CH₃-CH=CH₂ + (CH₃)₂CH-Zn-H

The isopropylzinc hydride is unstable and can undergo further reactions.

Diagram 1: Proposed Decomposition Pathways of this compound

Caption: Proposed major decomposition pathways for this compound.

Quantitative Decomposition Data (Analogous to Diethylzinc)

The following table summarizes expected decomposition characteristics of this compound based on data for diethylzinc. The actual temperatures and product distributions for this compound may vary.

Table 2: Predicted Thermal Decomposition Data for this compound

| Parameter | Predicted Value/Products | Notes |

| Decomposition Onset Temperature | Expected to be relatively low, likely starting below 100°C, with significant decomposition at higher temperatures. | Pyrophoric nature suggests low thermal stability. |

| Major Decomposition Products | Propane, Propene | Resulting from homolytic cleavage and β-hydride elimination. |

| Minor Decomposition Products | Higher molecular weight alkanes and alkenes | From radical dimerization and other secondary reactions. |

| Solid Residue | Zinc-containing solids (e.g., ZnO if oxygen is present) | The final non-volatile product after complete decomposition. |

Experimental Protocols for Stability Analysis

The analysis of pyrophoric materials like this compound requires specialized equipment and stringent safety protocols. All manipulations should be performed in an inert atmosphere (glovebox or Schlenk line).

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information on the thermal stability and decomposition temperatures.

Experimental Workflow: TGA/DSC Analysis

Caption: General workflow for thermal analysis of this compound.

Methodology:

-

Instrumentation: A simultaneous TGA/DSC instrument is ideal.

-

Sample Preparation: Inside an inert atmosphere glovebox, a small, accurately weighed sample of the this compound solution is loaded into a hermetically sealed aluminum or copper pan.

-

Analysis: The sample is heated at a controlled rate (e.g., 5-10°C/min) under a continuous purge of inert gas (nitrogen or argon).

-

Data Interpretation: The TGA curve will show mass loss as a function of temperature, indicating solvent evaporation followed by decomposition of the this compound. The DSC curve will indicate the thermal nature of these events (endothermic or exothermic).

Analysis of Decomposition Products (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the volatile products of decomposition.

Methodology:

-

Decomposition: A sample of this compound solution is heated in a sealed vial under an inert atmosphere for a specific time and temperature to induce decomposition.

-

Headspace Analysis: A sample of the headspace gas from the vial is collected using a gas-tight syringe.

-

GC-MS Injection: The gas sample is injected into a GC-MS system.

-

Separation and Detection: The volatile components are separated on a suitable GC column (e.g., a non-polar column for hydrocarbons) and identified by their mass spectra.

Safe Handling and Disposal

-

Handling: Always handle this compound and its solutions in a well-ventilated fume hood or glovebox under an inert atmosphere.[4] Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves.[4]

-

Spills: Small spills can be quenched by cautiously adding a non-protic, high-boiling point alcohol like isopropanol, followed by a large volume of water. For larger spills, evacuate the area and contact emergency personnel.

-

Disposal: Unused this compound must be quenched before disposal. A common method is the slow, dropwise addition of the this compound solution to a stirred, cooled solution of a high-boiling point alcohol (e.g., isopropanol or butanol) under an inert atmosphere. The resulting zinc alkoxide can then be hydrolyzed with water. All waste should be disposed of as hazardous waste in accordance with local regulations.[5][6]

Conclusion

This compound is a highly reactive and useful reagent whose stability is a critical parameter for its safe and effective use. While specific quantitative decomposition data for this compound is scarce, understanding the decomposition pathways of analogous dialkylzinc compounds provides a strong basis for predicting its behavior. The primary decomposition routes are likely homolytic cleavage and β-hydride elimination, yielding propane and propene as the main volatile byproducts. The experimental protocols outlined in this guide, when conducted with appropriate safety precautions, can be employed to further investigate the stability and decomposition of this and other pyrophoric organometallic compounds.

References

The Pyrophoric Nature of Dialkylzinc Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dialkylzinc reagents, such as dimethylzinc and diethylzinc, are powerful and versatile tools in organic synthesis, prized for their utility in carbon-carbon bond formation. However, their synthetic advantages are intrinsically linked to their significant and hazardous pyrophoric nature—the tendency to spontaneously ignite upon contact with air. This guide provides a comprehensive technical overview of the core principles underlying the pyrophoricity of dialkylzinc reagents, detailed handling and synthesis protocols, and their applications, particularly within the realm of drug development.

Understanding the Core of Pyrophoricity

The pyrophoric nature of dialkylzinc reagents stems from their high reactivity towards oxygen and protic sources like water. The zinc-carbon bond is highly polarized, creating a carbanionic character on the alkyl groups, which makes them exceptionally strong bases and nucleophiles.

Reaction with Oxygen (Autoignition): The spontaneous ignition of dialkylzinc reagents in air is a radical chain reaction. The process is initiated by the reaction of the dialkylzinc with molecular oxygen to form an unstable alkylperoxyzinc intermediate. This intermediate then decomposes, generating highly reactive radical species that propagate a rapid and highly exothermic oxidation reaction, leading to combustion. The products of complete combustion are zinc oxide, carbon dioxide, and water.[1][2][3][4]

Reaction with Water (Hydrolysis): Dialkylzinc reagents react violently with water in a highly exothermic hydrolysis reaction. This reaction proceeds through the formation of an intermediate ethylzinc hydroxide, which then decomposes to zinc oxide and the corresponding alkane.[1][5] The heat generated from this rapid reaction is often sufficient to ignite the flammable alkane byproduct.

Quantitative Data on Dialkylzinc Reagents

For safe and effective use, a quantitative understanding of the properties of dialkylzinc reagents is crucial. The following tables summarize key physical and thermochemical data for dimethylzinc and diethylzinc.

| Property | Dimethylzinc (DMZ) | Diethylzinc (DEZ) |

| CAS Number | 544-97-8 | 557-20-0 |

| Molecular Weight | 95.45 g/mol | 123.50 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Odor | Garlic-like | Garlic-like |

| Boiling Point | 46 °C | 117 °C |

| Melting Point | -42 °C | -28 °C |

| Autoignition Temperature | -18 °C (0 °F) | -18 °C (0 °F)[6][7] |

| Table 1: Physical Properties of Dimethylzinc and Diethylzinc. |

| Thermochemical Data | Dimethylzinc (DMZ) | Diethylzinc (DEZ) |

| Heat of Combustion (ΔHc°) | -482.8 ± 1.4 kcal/mol | -3364 kJ/mol (-804 kcal/mol)[1] |

| Heat of Hydrolysis (ΔHhydrolysis) | -81.7 ± 0.2 kcal/mol (with H2SO4·100H2O)[8] | 2117 J/g (506 cal/g)[1] |

| Heat of Formation (ΔHf° liquid) | 6.0 ± 1.4 kcal/mol | 17 kJ/mol (4 kcal/mole)[1] |

| Table 2: Thermochemical Data for Dimethylzinc and Diethylzinc. |

Reaction Pathways and Safety Workflows

To visually represent the chemical processes and safety protocols discussed, the following diagrams are provided in Graphviz DOT language.

Caption: Reaction pathways for autoignition and hydrolysis of dialkylzinc reagents.

References

- 1. nouryon.com [nouryon.com]

- 2. scispace.com [scispace.com]

- 3. Dimethylzinc - Sciencemadness Wiki [sciencemadness.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. Dimethylzinc [webbook.nist.gov]

An In-depth Technical Guide to the Preparation and Storage of Diisopropylzinc Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preparation, handling, analysis, and storage of diisopropylzinc solutions, a critical reagent in organic synthesis. Due to its hazardous nature, strict adherence to the protocols outlined herein is paramount for ensuring safety and experimental success.

Properties and Hazards of this compound

This compound is a highly pyrophoric organozinc compound, meaning it can ignite spontaneously upon contact with air.[1] It also reacts violently with water.[1] It is typically supplied and handled as a solution in an inert solvent, most commonly toluene.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₁₄Zn | [3] |

| Molecular Weight | 151.57 g/mol | [2] |

| Appearance | Colorless liquid | [4] |

| Density (neat) | 0.895 g/mL at 25 °C | [3] |

| Boiling Point | 52 °C at 60 Torr | [3] |

| Solubility | Soluble in ethers and hydrocarbons | [5] |

Table 2: Hazard Information for this compound (1.0 M solution in Toluene)

| Hazard | Description | Reference |

| Pyrophoricity | Catches fire spontaneously if exposed to air. | |

| Water Reactivity | Reacts violently with water, releasing flammable gases. | |

| Health Hazards | Causes severe skin burns and eye damage. May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure. |

Preparation of this compound Solutions

The synthesis of this compound should only be undertaken by experienced chemists in a well-equipped laboratory with appropriate safety measures, including a fume hood and access to a class D fire extinguisher. All glassware must be rigorously dried, and all operations must be conducted under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocol 1: Synthesis from Isopropylmagnesium Chloride and Zinc Chloride

This method involves the reaction of a Grignard reagent with anhydrous zinc chloride.

Diagram 1: Workflow for this compound Synthesis via Grignard Metathesis

Caption: Synthesis of this compound from a Grignard reagent.

Materials:

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Isopropylmagnesium chloride (i-PrMgCl) in a suitable solvent (e.g., THF)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous toluene (for final solution)

Procedure:

-

Drying of Zinc Chloride: In a three-necked round-bottom flask equipped with a magnetic stirrer and under a constant stream of inert gas, heat anhydrous zinc chloride to 120 °C under reduced pressure for at least 2 hours to ensure it is completely dry.

-

Reaction Setup: Allow the flask to cool to room temperature under the inert atmosphere. Add anhydrous THF to dissolve the zinc chloride.

-

Addition of Grignard Reagent: Cool the zinc chloride solution to 0-5 °C in an ice bath. Slowly add the isopropylmagnesium chloride solution via a dropping funnel or syringe pump over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

-

Work-up (optional): For some applications, the magnesium salts can be precipitated by the addition of dioxane and removed by filtration under an inert atmosphere.

-

Solvent Exchange and Distillation: If a toluene solution is desired, the THF can be carefully removed under reduced pressure, and anhydrous toluene can be added. For higher purity, the this compound can be distilled under reduced pressure (boiling point: 52 °C at 60 Torr).[3]

Experimental Protocol 2: Synthesis from Isopropyl Lithium and Zinc Chloride

This method offers an alternative route using an organolithium reagent.

Materials:

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Isopropyl lithium (i-PrLi) in a suitable solvent (e.g., pentane or hexane)

-

Anhydrous diethyl ether or THF

-

Anhydrous toluene (for final solution)

Procedure:

-

Drying of Zinc Chloride: Follow the same procedure as in Protocol 1.

-

Reaction Setup: After cooling, add anhydrous diethyl ether or THF to the flask containing the dried zinc chloride.

-

Addition of Organolithium Reagent: Cool the zinc chloride suspension to 0 °C. Slowly add the isopropyl lithium solution, maintaining the temperature below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Work-up and Purification: The work-up and purification steps are similar to those described in Protocol 1.

Determination of this compound Concentration

It is crucial to determine the exact concentration of the prepared this compound solution. A common method is titration after quenching a sample with a protic solvent.

Experimental Protocol: Titration with EDTA

This protocol involves the hydrolysis of this compound followed by complexometric titration of the resulting zinc ions with EDTA.

Diagram 2: Workflow for Concentration Determination by Titration

Caption: Titration workflow for this compound solution.

Materials:

-

Standardized EDTA solution (e.g., 0.1 M)

-

Eriochrome Black T indicator

-

Ammonia-ammonium chloride buffer solution (pH 10)

-

Anhydrous isopropanol

-

Anhydrous toluene

-

Distilled water

Procedure:

-

Sample Preparation: Under an inert atmosphere, accurately withdraw a known volume (e.g., 1.00 mL) of the this compound solution and add it to a flask containing anhydrous toluene.

-

Quenching: Slowly add anhydrous isopropanol to the solution to quench the this compound.

-

Hydrolysis: Carefully add distilled water to the quenched solution to hydrolyze the zinc alkoxide.

-

Buffering and Indicator Addition: Add the ammonia-ammonium chloride buffer to adjust the pH to approximately 10. Add a small amount of Eriochrome Black T indicator. The solution should turn a wine-red color.

-

Titration: Titrate the solution with the standardized EDTA solution until the color changes from wine-red to a distinct blue.

-

Calculation: Calculate the molarity of the this compound solution using the volume and concentration of the EDTA solution and the initial volume of the this compound solution.

Storage and Stability of this compound Solutions

Proper storage is critical to maintain the integrity and reactivity of this compound solutions.

Table 3: Recommended Storage Conditions and Stability

| Parameter | Recommendation | Rationale | Reference |

| Temperature | 2-8 °C | Minimizes decomposition and solvent evaporation. | [2] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents rapid decomposition due to reaction with air and moisture. | |

| Container | Tightly sealed, dry glass bottle, preferably with a septum-sealed cap (e.g., Sure/Seal™) | Prevents contamination from air and moisture. | |

| Light | Store in the dark or in an amber bottle | Dialkylzinc compounds can be light-sensitive. | [6] |

| Shelf Life | Several months to years when stored under ideal conditions. Regular titration is recommended to verify concentration. | While stable for extended periods when properly stored, gradual decomposition can occur. | [6] |

Safe Handling Procedures

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including flame-retardant laboratory coat, safety glasses, and chemical-resistant gloves.

-

Use syringes and needles that have been dried in an oven and cooled in a desiccator.

-

Never draw this compound solution into a syringe by pulling back the plunger against a closed system; always use a positive pressure of inert gas to fill the syringe.

-

Quench any residual this compound in apparatus with a suitable solvent like isopropanol before cleaning.

-

In case of fire, use a Class D fire extinguisher (for combustible metals). Do NOT use water, carbon dioxide, or halogenated extinguishers.

By following these guidelines, researchers can safely and effectively utilize this compound solutions in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound 1.0M toluene 625-81-0 [sigmaaldrich.com]

- 3. This compound|lookchem [lookchem.com]

- 4. Diethylzinc - Wikipedia [en.wikipedia.org]

- 5. 557-20-0 CAS MSDS (Diethylzinc) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. reddit.com [reddit.com]

The Genesis and Evolution of Organozinc Chemistry: A Technical Guide to Cornerstone Discoveries

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Organozinc chemistry, a foundational pillar of modern organometallic science, traces its origins to the mid-19th century. The discovery of the first organozinc compound not only heralded the dawn of organometallic chemistry but also laid the groundwork for the concept of chemical valence.[1][2] Despite their early discovery, the synthetic potential of organozinc reagents was not fully realized for over a century.[3] Characterized by a highly covalent carbon-zinc bond, these reagents exhibit lower reactivity compared to their Grignard and organolithium counterparts, a feature that imparts a remarkable degree of functional group tolerance and chemoselectivity.[4][5] This unique reactivity profile has established organozinc compounds as indispensable tools in contemporary organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecules. This technical guide provides an in-depth exploration of the key discoveries that have shaped the field of organozinc chemistry, presenting the core science, experimental protocols, and quantitative data associated with these seminal advancements.

The Dawn of Organometallic Chemistry: Edward Frankland's Synthesis of Diethylzinc (1849)

In 1849, while investigating the isolation of organic radicals, English chemist Edward Frankland conducted a landmark experiment that would lay the foundation for organometallic chemistry.[6] By heating ethyl iodide with zinc metal in a sealed tube, Frankland unknowingly synthesized the first organozinc compound, diethylzinc.[4][7] This discovery was not only the genesis of a new class of compounds but also a critical step towards understanding the combining power of elements, a concept Frankland would later formalize as valence.[2] The initial synthesis produced a volatile, colorless liquid that was spontaneously flammable in air, a characteristic property of many dialkylzinc compounds.[4]

Experimental Protocols

Frankland's initial methods were rudimentary by modern standards, lacking the inert atmosphere techniques now commonplace for handling air- and moisture-sensitive compounds.[8] His persistence and ingenuity in manipulating these reactive species were crucial to his success.

1.1.1. Original Sealed-Tube Synthesis (1849)

Frankland's first synthesis of diethylzinc was performed in a sealed glass tube, a technique that required robust glassware to withstand the pressures generated upon heating.[9]

-

Reactants: Finely granulated zinc and ethyl iodide.[1]

-

Apparatus: A thick-walled glass tube.

-

Procedure:

-

Granulated zinc and ethyl iodide were placed in the glass tube.

-

The tube was sealed using a flame.[1]

-

The sealed tube was heated. The reaction was found to proceed with "tolerable rapidity" at 200°C.[5]

-

Upon cooling, the tube contained a colorless liquid (diethylzinc) and a white solid (zinc iodide).[8]

-

1.1.2. Improved Synthesis in Diethyl Ether

Frankland later discovered that conducting the reaction in diethyl ether significantly improved the safety and yield of the synthesis.[1] This modification prevented the decomposition of the diethylzinc that had formed, leading to a more efficient process.[8]

-

Reactants: Ethyl iodide, zinc, and diethyl ether.[1]

-

Procedure:

-

The reactants were combined in a suitable vessel. The use of a zinc-copper couple was found to activate the zinc.[10]

-

The mixture was heated to reflux.

-

The more volatile diethylzinc was isolated by distillation, a process that shifted the Schlenk equilibrium to favor the formation of the dialkylzinc species.[1]

-

Data Presentation

Frankland's early publications were more descriptive than quantitative by modern standards. However, his work indicated a significant improvement in yield with the introduction of an ethereal solvent.

| Alkyl Halide | Method | Reported Yield | Reference |

| Ethyl Iodide | Sealed tube, no solvent | Low (not quantified) | [9] |

| Ethyl Iodide | With diethyl ether as solvent | "Almost quantitative" | [8] |

| Methyl Iodide | With diethyl ether at 100°C | High (not quantified) | [8] |

Logical Workflow of Frankland's Discovery

The following diagram illustrates the logical progression of Frankland's synthesis of diethylzinc, from the initial formation of ethylzinc iodide to its subsequent conversion to the final product.

Caption: Frankland's synthesis of diethylzinc.

The Reformatsky Reaction: A New Route to β-Hydroxy Esters (1887)

In 1887, Russian chemist Sergey Reformatsky discovered a reaction that would become a cornerstone of organic synthesis for the formation of β-hydroxy esters.[11][12] He found that α-halo esters react with aldehydes or ketones in the presence of metallic zinc to yield the corresponding β-hydroxy esters.[13] The key to this reaction is the in situ formation of an organozinc reagent, now known as a Reformatsky enolate, which is less reactive than Grignard reagents and thus does not react with the ester functionality.[11][14] This chemoselectivity made the Reformatsky reaction a valuable tool for the synthesis of complex molecules.

Reaction Mechanism

The mechanism of the Reformatsky reaction involves the oxidative addition of zinc to the carbon-halogen bond of the α-halo ester, followed by the addition of the resulting enolate to the carbonyl compound.

References

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]